N-Isopropyl L-Z-isoleucinamide N-Isopropyl L-Z-isoleucinamide
Brand Name: Vulcanchem
CAS No.: 1423037-44-8
VCID: VC21075200
InChI: InChI=1S/C17H26N2O3/c1-5-13(4)15(16(20)18-12(2)3)19-17(21)22-11-14-9-7-6-8-10-14/h6-10,12-13,15H,5,11H2,1-4H3,(H,18,20)(H,19,21)/t13-,15-/m0/s1
SMILES: CCC(C)C(C(=O)NC(C)C)NC(=O)OCC1=CC=CC=C1
Molecular Formula: C17H26N2O3
Molecular Weight: 306.4 g/mol

N-Isopropyl L-Z-isoleucinamide

CAS No.: 1423037-44-8

Cat. No.: VC21075200

Molecular Formula: C17H26N2O3

Molecular Weight: 306.4 g/mol

* For research use only. Not for human or veterinary use.

N-Isopropyl L-Z-isoleucinamide - 1423037-44-8

Specification

CAS No. 1423037-44-8
Molecular Formula C17H26N2O3
Molecular Weight 306.4 g/mol
IUPAC Name benzyl N-[(2S,3S)-3-methyl-1-oxo-1-(propan-2-ylamino)pentan-2-yl]carbamate
Standard InChI InChI=1S/C17H26N2O3/c1-5-13(4)15(16(20)18-12(2)3)19-17(21)22-11-14-9-7-6-8-10-14/h6-10,12-13,15H,5,11H2,1-4H3,(H,18,20)(H,19,21)/t13-,15-/m0/s1
Standard InChI Key ASGOSUHDCGODBA-UKRRQHHQSA-N
Isomeric SMILES CC[C@@H](C)[C@H](C(=O)NC(C)C)NC(=O)OCC1=CC=CC=C1
SMILES CCC(C)C(C(=O)NC(C)C)NC(=O)OCC1=CC=CC=C1
Canonical SMILES CCC(C)C(C(=O)NC(C)C)NC(=O)OCC1=CC=CC=C1

Introduction

Chemical Structure and Properties

Molecular Structure

N-Isopropyl L-Z-isoleucinamide possesses a complex structure that combines several key functional groups. The core structure consists of the L-isoleucine amino acid with a benzyloxycarbonyl (Z) protecting group on the α-amino group and an isopropylamine attached to the carboxylic acid terminus. The stereochemistry of the molecule is defined by the naturally occurring L-isoleucine configuration, which contributes significantly to its biological activity and molecular recognition properties.

The molecular formula of N-Isopropyl L-Z-isoleucinamide is C₁₇H₂₆N₂O₃, with a InChI identifier of InChI=1S/C17H26N2O3/c1-5-13(4)15(16(20)18-12(2)3)19-17(21)22-11-14-9-7-6-8-10-14/h6-10,12-13,15H,5,11H2,1-4H3,(H,18,20)(H,19,21)/t13-,15-/m0/s1. This comprehensive chemical identifier precisely describes the arrangement of atoms and stereochemistry within the molecule.

Physical and Chemical Properties

The compound exists as a solid at room temperature with specific characteristics that influence its handling and applications in research settings . Although comprehensive physical data is limited in the available literature, its behavior in laboratory and research contexts can be predicted based on its structural features.

As a derivative of an amino acid with protective groups, N-Isopropyl L-Z-isoleucinamide demonstrates moderate solubility in organic solvents such as dimethyl sulfoxide (DMSO), methanol, and dichloromethane, while exhibiting limited solubility in water. This solubility profile is important for its preparation, purification, and application in various research protocols.

The compound contains several functional groups that contribute to its chemical reactivity:

  • The carbamate group (Z-protection) on the α-amino group

  • The secondary amide bond formed with isopropylamine

  • The chiral centers in the isoleucine backbone

These functional groups provide multiple sites for chemical reactions, including nucleophilic substitution, reduction, and oxidation, making this compound versatile in organic synthesis and medicinal chemistry applications.

Synthesis and Preparation

Synthetic Routes

The synthesis of N-Isopropyl L-Z-isoleucinamide typically follows established peptide chemistry protocols with specific modifications to accommodate the unique structural features of this compound. The general synthetic approach involves the reaction of Z-protected L-isoleucine with isopropylamine using appropriate coupling reagents.

A standard synthetic route may involve the following steps:

  • Protection of the α-amino group of L-isoleucine using benzyl chloroformate to form Z-L-isoleucine

  • Activation of the carboxylic acid group of Z-L-isoleucine using coupling reagents such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Reaction of the activated carboxylic acid with isopropylamine to form the final product

Reaction Conditions and Optimization

The synthesis of N-Isopropyl L-Z-isoleucinamide requires controlled conditions to ensure high yield and purity. The reaction typically proceeds under mild conditions in the presence of a base to neutralize the acid generated during the coupling process. The reaction is often conducted in anhydrous conditions under an inert atmosphere to prevent side reactions and degradation of sensitive intermediates.

Industrial production methods for this compound may employ more efficient approaches such as continuous flow systems and automated reactors to improve yield and consistency. Purification steps including recrystallization or chromatography are essential to obtain the final product with high purity for research and pharmaceutical applications.

Chemical Reactivity

Reactive Functional Groups

N-Isopropyl L-Z-isoleucinamide contains several reactive functional groups that determine its chemical behavior. The carbamate group can undergo hydrolysis under acidic or basic conditions, leading to deprotection of the amino group. The amide bond is relatively stable but can be cleaved under harsh conditions such as strong acid or base treatment .

Key Reaction Types

The compound can participate in various reaction types based on its functional groups:

Reaction TypeReactive SiteTypical ReagentsExpected Products
OxidationPhenylmethyl esterPotassium permanganate, Chromium trioxideCarboxylic acid derivatives
ReductionCarbamate groupLithium aluminum hydride, Sodium borohydrideAmine derivatives
Nucleophilic SubstitutionEster or carbamate groupsAmines, Alcohols (under basic conditions)Various substituted derivatives

These reactions highlight the versatility of N-Isopropyl L-Z-isoleucinamide as a chemical entity and its potential as a building block in organic synthesis.

Biological Activity

Mechanisms of Action

The biological activity of N-Isopropyl L-Z-isoleucinamide is largely attributed to its structural similarity to natural amino acids and peptides, which allows it to interact with various biological targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. These interactions can influence biochemical pathways, contributing to the compound's observed biological effects.

The compound's lipophilicity, enhanced by the isopropyl group, influences its ability to cross biological membranes and reach intracellular targets. This characteristic is particularly important for its potential applications in drug development and medicinal chemistry.

Research Findings

Scientific investigations into the biological activity of N-Isopropyl L-Z-isoleucinamide have revealed several potential applications:

  • Enzyme Inhibition: Studies suggest that the compound may inhibit specific proteases, which are crucial enzymes involved in various physiological processes including apoptosis and inflammation.

  • Effects on Cell Proliferation: In vitro studies using human cancer cell lines have demonstrated a dose-dependent inhibition of cell growth, indicating potential anticancer properties.

  • Metabolic Effects: Animal model studies have shown significant changes in metabolic markers following administration of this compound, suggesting a role in energy metabolism regulation.

  • Neurological Effects: Behavioral assays have indicated that the compound may influence anxiety-like behaviors in rodent models, pointing to potential applications in neuropharmacology.

The following table summarizes the key biological activities observed in research studies:

Biological ActivityObserved EffectsStudy Type
Enzyme InhibitionInhibition of specific proteasesIn vitro enzymatic assays
Anti-proliferative ActivityDose-dependent inhibition of cancer cell growthCell culture studies
Metabolic RegulationAlterations in metabolic markersAnimal model studies
Neurological EffectsModulation of anxiety-like behaviorsBehavioral studies in rodent models

Applications in Scientific Research

Medicinal Chemistry Applications

In the field of medicinal chemistry, N-Isopropyl L-Z-isoleucinamide serves as a valuable tool for structure-activity relationship studies. The compound's well-defined stereochemistry and functional groups allow researchers to investigate the effects of specific structural modifications on biological activity.

The compound's potential as a protease inhibitor makes it relevant for research into diseases where proteolytic enzymes play a pathological role, including cancer, inflammatory disorders, and neurodegenerative diseases. Its ability to modulate cellular signaling pathways also positions it as a potential lead compound for drug discovery programs targeting specific biochemical pathways.

Organic Synthesis Applications

As an intermediate in organic synthesis, N-Isopropyl L-Z-isoleucinamide can serve as a building block for the construction of more complex molecules. The presence of orthogonally protected functional groups (the Z-protected amino group and the isopropyl amide) allows for selective modification at specific sites, enabling the synthesis of diverse chemical libraries for biological screening.

Analytical Standards

Comparative Analysis

Structural Comparisons with Related Compounds

N-Isopropyl L-Z-isoleucinamide shares structural similarities with other protected amino acid derivatives but possesses unique features that distinguish it from related compounds. The combination of a carbamate group, a phenylmethyl ester, and a chiral center creates a distinctive chemical entity with specific reactivity and potential biological activity.

Unlike simpler compounds such as N-Isopropylacetamide (C₅H₁₁NO, CAS: 1118-69-0), N-Isopropyl L-Z-isoleucinamide contains additional functional groups and chiral centers that enhance its complexity and potential for specific molecular interactions . The presence of the isoleucine backbone and the Z-protecting group contributes to its unique three-dimensional structure and chemical behavior.

Functional Comparisons

When compared to other amino acid derivatives, N-Isopropyl L-Z-isoleucinamide demonstrates distinctive patterns of reactivity and biological activity. While simpler amides like N-Isopropylacetamide may interact with biological systems through hydrogen bonding and hydrophobic interactions, N-Isopropyl L-Z-isoleucinamide can engage in more complex and specific interactions due to its multiple functional groups and defined stereochemistry .

The compound's biological activity profile differs from related structures due to its unique combination of structural features. This specificity makes it valuable for targeted applications in medicinal chemistry and biological research.

Current Research and Future Perspectives

Recent Advances

Recent research on N-Isopropyl L-Z-isoleucinamide and related compounds has focused on exploring their potential as building blocks for the development of bioactive molecules. Studies have investigated their role as intermediates in the synthesis of peptide mimetics and other biologically active compounds.

The compound's potential anticancer activities have attracted particular attention, with studies exploring its effects on different cancer cell lines and investigating the underlying mechanisms. Research has also examined its interactions with specific enzymes and receptors to better understand its biological effects and potential therapeutic applications.

Future Research Directions

Future research on N-Isopropyl L-Z-isoleucinamide may focus on several promising directions:

  • Detailed structure-activity relationship studies to identify the structural features responsible for specific biological activities

  • Development of more efficient and environmentally friendly synthetic routes

  • Exploration of potential applications in drug delivery systems

  • Investigation of its interactions with specific cellular targets using advanced molecular modeling and experimental techniques

  • Evaluation of its effects in animal models of various diseases, particularly cancer and neurological disorders

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